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3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine

Medicinal Chemistry Bioisosterism Drug Design

3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine (CAS 1105189-71-6, MFCD16653386) is a heterocyclic building block comprising a piperidine ring attached at the 3-position to a 1,3,4-oxadiazole substituted with a cyclopropyl group. With a molecular formula of C₁₀H₁₅N₃O (MW 193.25), a predicted pKa of 8.94, and a typical commercial purity exceeding 95%, it serves as a versatile intermediate for medicinal chemistry and fragment-based screening libraries.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
Cat. No. B7856717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=NN=C(O2)C3CC3
InChIInChI=1S/C10H15N3O/c1-2-8(6-11-5-1)10-13-12-9(14-10)7-3-4-7/h7-8,11H,1-6H2
InChIKeyBZOXKNRWLXHQEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine: Physicochemical Identity and Procurement Starting Point


3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine (CAS 1105189-71-6, MFCD16653386) is a heterocyclic building block comprising a piperidine ring attached at the 3-position to a 1,3,4-oxadiazole substituted with a cyclopropyl group . With a molecular formula of C₁₀H₁₅N₃O (MW 193.25), a predicted pKa of 8.94, and a typical commercial purity exceeding 95%, it serves as a versatile intermediate for medicinal chemistry and fragment-based screening libraries . Its regioisomerically defined 1,3,4-oxadiazole core and 3-piperidinyl substitution distinguish it from positional analogs that differ in both physicochemical properties and biological profile [1].

Regioisomerically defined 1,3,4-oxadiazole scaffold
3-Piperidinyl attachment differentiates from 2- and 4-isomers
Supports fragment-based screening and medicinal chemistry libraries

Why Generic Oxadiazole-Piperidine Substitution Fails: Regioisomer- and Position-Dependent Differentiation


Oxadiazole-piperidine compounds sharing the C₁₀H₁₅N₃O formula are not interchangeable. The oxadiazole regioisomer (1,3,4- vs 1,2,4-) dictates lipophilicity and metabolic stability—1,3,4-oxadiazoles exhibit an order of magnitude lower log D and superior metabolic stability relative to 1,2,4-isomers [1]. The piperidine attachment position (3- vs 2- vs 4-) alters the basicity of the secondary amine by over 1.4 pKa units , directly impacting solubility, salt formation, and target engagement. Even the cyclopropyl substituent, when replaced by aryl or methyl groups, shifts both steric bulk and oxidative metabolism susceptibility [2]. Generic substitution without these controlled variables compromises SAR reproducibility and lead optimization fidelity.

Regioisomer mismatch
1,2,4-Oxadiazole isomers may exhibit higher lipophilicity and differing metabolic stability compared to 1,3,4-oxadiazole.
Attachment position shift
2- or 4-piperidinyl substitution may alter amine basicity and lipophilicity, changing solubility and target engagement profiles.
Substituent class effect
Methyl or aryl substitution at the oxadiazole 5-position may shift oxidative metabolism susceptibility relative to cyclopropyl.

Quantitative Differentiation Evidence: 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine vs Closest Comparators


1,3,4-Oxadiazole vs 1,2,4-Oxadiazole Regioisomer: Lipophilicity and Metabolic Stability Advantage

The 1,3,4-oxadiazole core of the target compound confers systematically lower lipophilicity and superior metabolic stability compared to the 1,2,4-oxadiazole regioisomer (e.g., 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine, CAS 1385696-85-4). In a systematic matched-pair analysis of the AstraZeneca compound collection, 1,3,4-oxadiazoles exhibited roughly one order of magnitude lower log D than their 1,2,4 counterparts; significant differences favoring 1,3,4-isomers were also observed for metabolic stability, hERG inhibition, and aqueous solubility [1]. This regioisomeric profile makes the target compound a preferred scaffold for lead optimization where controlling lipophilicity-driven off-target promiscuity and metabolic clearance is critical.

Regioisomer log D
Head-to-head
~10-fold lower log D for 1,3,4-oxadiazole vs 1,2,4-isomer
Supports lower lipophilicity profile for reduced off-target binding context
Matched-pair analysis from AstraZeneca collection (J. Med. Chem. 2012)
Medicinal Chemistry Bioisosterism Drug Design ADME

Piperidine 3-Position vs 2-Position: Basicity (pKa) Differentiation Driven by Substitution Site

The piperidine nitrogen basicity depends critically on the point of oxadiazole attachment. The target compound (3-substituted) has a predicted pKa of 8.94, whereas the 2-substituted isomer (CAS 1439903-02-2) has a predicted pKa of 7.50 . This 1.44 pKa unit difference reflects differential inductive/through-space electronic effects of the oxadiazole ring on the piperidine nitrogen. At physiological pH 7.4, the 3-substituted isomer is ~87% protonated versus ~56% for the 2-substituted isomer (calculated via Henderson-Hasselbalch), altering solubility, permeability, and potential salt stoichiometry.

Piperidine basicity
Predicted
Predicted pKa 8.94 (3-substituted) vs 7.50 (2-substituted)
Reported basicity difference may influence salt formation and permeability
Predicted values; experimental confirmation recommended
Physicochemical Profiling pKa Salt Selection Permeability

Piperidine 3-Position vs 4-Position: LogP Differentiation Defining Fragment Library Positioning

The attachment position of the piperidine ring to the oxadiazole substantially alters overall lipophilicity. The target compound (3-substituted piperidine) has a calculated LogP of approximately 0.08, whereas the 4-substituted isomer (CAS 1082828-62-3) has a reported LogP of 1.74 [1]. This 1.66 LogP unit difference places the target compound firmly in fragment-like chemical space (Rule of Three compliant) while the 4-isomer enters lead-like space, dictating which screening library each compound belongs to and influencing solubility-driven assay interference risks.

Fragment lipophilicity
Cross-study
Calculated LogP ~0.08 (3-substituted) vs 1.74 (4-substituted)
Reported lipophilicity difference affects fragment library positioning
In silico predictions; experimental LogP may vary
Lipophilicity Fragment-Based Screening LogP Physicochemical Property

Cyclopropyl Substituent Stability vs Methyl Analogs: Implications for Metabolic Clearance

The cyclopropyl substituent at the oxadiazole 5-position introduces metabolic stability advantages over simple methyl-substituted analogs. Cyclopropyl groups are known to resist cytochrome P450-mediated oxidative metabolism due to their constrained, non-linear geometry and higher C–H bond dissociation energy compared to unstrained alkyl groups [1]. This substituent effect reduces metabolic clearance in human liver microsome (HLM) assays, offering a longer intrinsic half-life compared to methyl-substituted oxadiazole-piperidine analogs where methyl oxidation is a primary clearance pathway [2]. While direct head-to-head HLM data for this exact compound are not published, the class-level metabolic advantage of cyclopropyl over methyl substituents is a well-established medicinal chemistry design principle [1][2].

Cyclopropyl stability
Class-level
Cyclopropyl may resist CYP oxidation relative to methyl (class-level principle)
Supports metabolic stability context; direct data for this compound not reported
Quantitative HLM t₁/₂ difference not available
Metabolic Stability Cyclopropyl CYP Oxidation Lead Optimization

High-Value Application Scenarios for 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine Based on Proven Differentiation


Fragment-Based Screening Library Design Requiring Low Lipophilicity 1,3,4-Oxadiazole Scaffolds

With a predicted LogP of approximately 0.08, this compound resides in fragment-like chemical space (Rule of Three compliant), making it ideal for fragment-based drug discovery (FBDD) libraries. Its 1,3,4-oxadiazole core provides the systematic lipophilicity and metabolic stability advantages over 1,2,4-oxadiazole isomers documented by Boström et al. [1]. Procurement of this exact CAS ensures regioisomeric fidelity and SAR reproducibility, avoiding the higher log D and hERG liability associated with 1,2,4-oxadiazole fragments [1].

Autotaxin (ATX/ENPP2) Inhibitor Hit-to-Lead Optimization

The 1,3,4-oxadiazole-piperidine scaffold with a cyclopropyl substituent is a core motif in potent autotaxin inhibitors, as exemplified by compounds in US Patents 9,763,957 and 10,183,025 where a closely related 4-substituted analog achieved an IC₅₀ of 4.80 nM [2]. The 3-piperidinyl substitution of this compound offers a differentiated vector for lead diversification, while the cyclopropyl group provides pre-validated metabolic stability compared to methyl-substituted analogs that may undergo rapid CYP oxidation [3]. The scaffold's >95% commercial purity and AldrichCPR availability ensure reproducible starting material for SAR expansion .

Physicochemical Property-Guided Parallel Library Synthesis

The 1.44 pKa unit difference between the 3-substituted (pKa 8.94) and 2-substituted (pKa 7.50) piperidine isomers enables deliberate tuning of amine basicity in parallel library design . The 3-substituted isomer's higher pKa favors salt formation with carboxylic acids at physiological pH ranges, while its lower LogP (~0.08 vs 1.74 for the 4-substituted isomer) improves aqueous solubility for biochemical assay formats . Scientists can procure positional isomers as a set to systematically probe the impact of piperidine attachment point on target engagement and ADME profile, with the 3-substituted compound serving as the high-solubility, high-basicity anchor point in the SAR matrix .

Covalent Probe Development Requiring Absence of Electrophilic False-Positive Functionalities

The compound lacks intrinsically electrophilic functional groups (e.g., Michael acceptors, acyl halides, sulfonyl fluorides), eliminating a common source of false-positive hits in covalent inhibitor screening cascades. When used as a control or inactive scaffold comparator alongside electrophilic warhead-bearing analogs, this compound helps deconvolute non-specific protein reactivity from specific target engagement . The defined single-CAS sourcing with >95% purity minimizes confounding effects from impurities that could masquerade as covalent modifiers in biochemical assays .

Application
Selection Property
Validation Focus
Fragment-based screening library design
Low-lipophilicity 1,3,4-oxadiazole scaffold
Lipophilicity and regioisomeric identity confirmation
Autotaxin inhibitor hit-to-lead optimization
Cyclopropyl-substituted oxadiazole-piperidine motif
Metabolic stability and SAR reproducibility
Physicochemical property-guided parallel library synthesis
Position-defined piperidine basicity and lipophilicity
Experimental pKa and LogP validation
Covalent probe control compound sourcing
Absence of electrophilic functionalities
Purity and identity verification to exclude reactive impurities
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